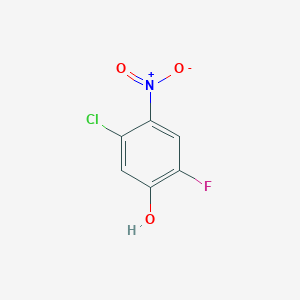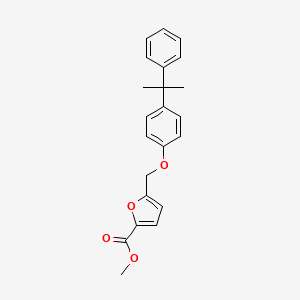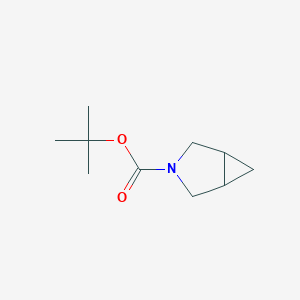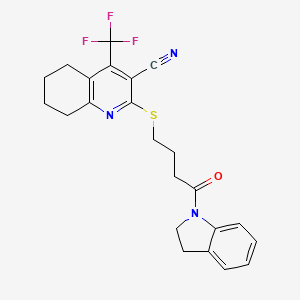![molecular formula C15H16ClN5O B2495958 N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine CAS No. 2380034-74-0](/img/structure/B2495958.png)
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine, also known as MRS 1754, is a selective antagonist for the Adenosine A2B receptor. This chemical compound has been widely used in scientific research to investigate the physiological and biochemical effects of Adenosine A2B receptor activation and inhibition.
Mecanismo De Acción
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 acts as a selective antagonist for Adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and cell types. Adenosine A2B receptor activation has been shown to induce various intracellular signaling pathways, including cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways. N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 blocks Adenosine A2B receptor-mediated cAMP and PKA signaling pathways, leading to the inhibition of downstream cellular responses.
Biochemical and Physiological Effects:
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been shown to have various biochemical and physiological effects, depending on the tissue and cell types. In general, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 inhibits Adenosine A2B receptor-mediated responses, such as cAMP accumulation, PKA activation, and intracellular calcium mobilization. Moreover, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been demonstrated to reduce inflammation, airway hyperresponsiveness, and cancer cell growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has several advantages for lab experiments, including its high selectivity and specificity for Adenosine A2B receptor, as well as its well-established synthesis and purification methods. However, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other Adenosine receptor subtypes.
Direcciones Futuras
There are several future directions for the use of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 in scientific research. One potential direction is to investigate the role of Adenosine A2B receptor in other pathological conditions, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective Adenosine A2B receptor antagonists based on the chemical structure of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754. Moreover, the use of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 involves several chemical reactions, including the condensation of 2-chloroethylamine hydrochloride with 2-methoxyphenylacetic acid, followed by the reaction of the resulting intermediate with 9-methyladenine. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been widely used in scientific research to investigate the role of Adenosine A2B receptor in various physiological and pathological processes, such as inflammation, asthma, cancer, and cardiovascular diseases. The selective inhibition of Adenosine A2B receptor by N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma. Moreover, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been demonstrated to inhibit the growth and metastasis of cancer cells by blocking Adenosine A2B receptor-mediated signaling pathways.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-21-9-20-13-14(18-8-19-15(13)21)17-7-12(22-2)10-5-3-4-6-11(10)16/h3-6,8-9,12H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWMNOJIICBYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)


![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)


![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)

![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)
